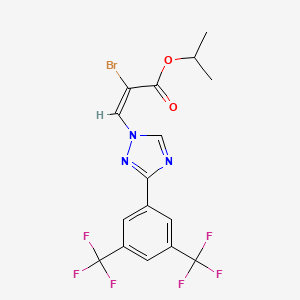
Azide-PEG3-Desthiobiotin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azide-PEG3-Desthiobiotin is a compound that consists of desthiobiotin, a modified form of biotin, attached to a polyethylene glycol (PEG) spacer via a three-unit ethylene glycol linker. Additionally, an azide group is attached to the desthiobiotin moiety. This compound is commonly used in bioconjugation chemistry and click chemistry reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Azide-PEG3-Desthiobiotin involves the attachment of an azide group to the desthiobiotin moiety through a PEG spacer. The reaction typically involves the use of azidoethoxyethanol and desthiobiotin under specific reaction conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented.
Análisis De Reacciones Químicas
Types of Reactions
Azide-PEG3-Desthiobiotin undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing DBCO or BCN groups without the need for a copper catalyst.
Common Reagents and Conditions
Major Products Formed
Aplicaciones Científicas De Investigación
Azide-PEG3-Desthiobiotin has a wide range of applications in scientific research, including:
Bioconjugation Chemistry: Used to attach biomolecules to surfaces or other molecules through click chemistry reactions.
Proteomics: Employed in pull-down experiments to isolate and study proteins.
Drug Development: Utilized in the synthesis of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation.
Molecular Biology: Applied in labeling and tracking studies of biomolecules.
Mecanismo De Acción
Azide-PEG3-Desthiobiotin exerts its effects through click chemistry reactions. The azide group reacts with alkyne groups in the presence of a copper catalyst (CuAAC) or with DBCO/BCN groups (SPAAC) to form stable triazole linkages. This allows for the specific and efficient conjugation of biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
Azide-PEG4-Desthiobiotin: Similar structure with an additional ethylene glycol unit in the PEG spacer.
Biotin-PEG3-Azide: Contains biotin instead of desthiobiotin.
Azide-PEG3-Biotin: Similar structure but with biotin instead of desthiobiotin.
Uniqueness
Azide-PEG3-Desthiobiotin is unique due to its combination of an azide group, a PEG spacer, and desthiobiotin. This combination allows for efficient bioconjugation and click chemistry reactions while providing the benefits of desthiobiotin, such as lower affinity for streptavidin compared to biotin, enabling easier elution of target proteins .
Propiedades
Fórmula molecular |
C18H34N6O5 |
|---|---|
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide |
InChI |
InChI=1S/C18H34N6O5/c1-15-16(23-18(26)22-15)5-3-2-4-6-17(25)20-7-9-27-11-13-29-14-12-28-10-8-21-24-19/h15-16H,2-14H2,1H3,(H,20,25)(H2,22,23,26)/t15-,16+/m0/s1 |
Clave InChI |
JIQVKRRASYKCEL-JKSUJKDBSA-N |
SMILES isomérico |
C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-] |
SMILES canónico |
CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-[2-hydroxy-6-(hydroxymethyl)-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-3-yl]ethanimidic acid](/img/structure/B11826437.png)
![2-[(2R,3R,4R,5R,6R)-3,4-diacetyloxy-6-hydroxy-2-[[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxymethyl]-5-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl]acetate](/img/structure/B11826446.png)
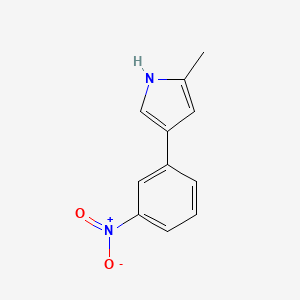
![Carbamic acid, N-[(1S,5R,6R)-6-(acetylamino)-3-cyano-5-(1-ethylpropoxy)-3-cyclohexen-1-yl]-, phenylmethyl ester](/img/structure/B11826456.png)

![Carbamic acid, N-[(1R)-1-methyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B11826469.png)

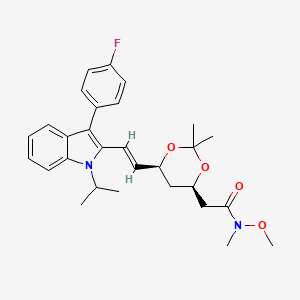

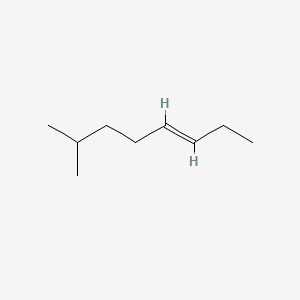
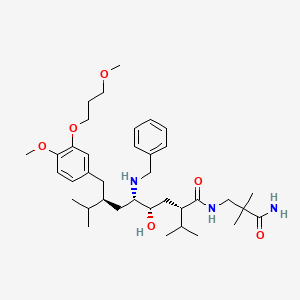
![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(((trifluoromethyl)sulfonyl)oxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl formate](/img/structure/B11826530.png)

